molecular formula C19H17N5O2S B11216974 N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B11216974
M. Wt: 379.4 g/mol
InChI Key: YQIQGXABZMQVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and oncology research, designed for research use only. This molecule features a [1,2,4]triazolo[1,5-c]quinazolin core structure, a privileged scaffold recognized for its diverse biological activities . The structural motif of a sulfanylacetamide chain linked to a nitrogen-containing heterocycle is a known pharmacophore in developing bioactive molecules, with similar compounds demonstrating notable pharmacological properties . Compounds within the [1,2,4]triazolo[1,5-c]quinazoline family have shown compelling antitumor activities in scientific screenings. Research on structurally related analogs has revealed potent growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and central nervous system cancer models . The mechanism of action for this class of compounds is under investigation, with in silico molecular docking studies predicting affinity for key biological targets such as the epidermal growth factor receptor (EGFR), a well-validated target in oncology drug discovery . Furthermore, the 1,2,4-triazole moiety is known to contribute to interactions with various enzymatic targets and receptors, enhancing the compound's potential as a versatile scaffold for bioactivity optimization . This product is intended solely for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary quality control measures, including structural confirmation via appropriate analytical techniques, are employed to ensure batch-to-batch consistency and compound integrity for research purposes. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-20-18-13-7-3-4-8-14(13)22-19(24(18)23-12)27-11-17(25)21-15-9-5-6-10-16(15)26-2/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

YQIQGXABZMQVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

A solution of hydrazinobenzoic acid (10 mmol) in ethanol is added to N-cyanoimidocarbonate (10 mmol) at 0°C, followed by dropwise addition of triethylamine (30 mmol). The mixture is stirred overnight, acidified with HCl, and refluxed for 1–3 hours. Precipitation in ice/water yields the cyclized product, 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (Table 1).

Table 1: Reaction Conditions for Triazoloquinazoline Formation

ParameterValueSource
SolventEthanol
BaseTriethylamine
Temperature0°C → Room temperature → Reflux
Yield70–85%

Thionation for Sulfhydryl Group Introduction

Thionation of the quinazolinone intermediate is achieved using phosphorus pentasulfide (P₄S₁₀) in dry toluene under reflux. This converts the carbonyl group to a thione, enabling subsequent functionalization.

Synthesis of N-(2-Methoxyphenyl) Bromoacetamide

The acetamide side chain is prepared via sequential acetylation, methylation, and bromination (Figure 2).

Acetylation of 2-Methoxyaniline

2-Methoxyaniline is reacted with 2-bromoacetyl bromide in a basic aqueous medium (10% Na₂CO₃) to form 2-bromo-N-(2-methoxyphenyl)acetamide (Equation 1):

2-Methoxyaniline+2-Bromoacetyl BromideNa2CO32-Bromo-N-(2-methoxyphenyl)acetamide[3]\text{2-Methoxyaniline} + \text{2-Bromoacetyl Bromide} \xrightarrow{\text{Na}2\text{CO}3} \text{2-Bromo-N-(2-methoxyphenyl)acetamide} \quad

Table 2: Bromoacetamide Synthesis Parameters

ParameterValueSource
SolventAqueous Na₂CO₃
Reaction Time10–20 minutes
Yield88–92%

Coupling via Sulfanyl Bridge Formation

The final step involves nucleophilic displacement of the bromine atom in 2-bromo-N-(2-methoxyphenyl)acetamide by the triazoloquinazoline-thiol (Figure 3).

Thiol-Displacement Reaction

A mixture of triazoloquinazoline-thiol (1 mmol) and 2-bromo-N-(2-methoxyphenyl)acetamide (1 mmol) in dry DMF is treated with sodium hydride (2 mmol) at 35°C for 8 hours. The product precipitates upon ice quenching and is recrystallized from THF/hexane.

Table 3: Coupling Reaction Optimization

ParameterValueSource
SolventDMF
BaseNaH
Temperature35°C
Yield75–80%

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹): 1,685 (C=O), 1,712 (C=O lactam), 3,167 (NH).

  • ¹H NMR (DMSO-d₆): δ 3.99 (s, OCH₃), 4.20 (s, CH₂), 7.28–8.05 (Ar-H), 13.15 (s, NH).

  • MS (m/z): 439.5 [M⁺].

Purity and Yield Optimization

  • Recrystallization Solvents: THF/hexane mixtures improve purity to >98%.

  • Side Reactions: Over-thionation reduces yield; strict stoichiometric control of P₄S₁₀ is critical .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

    Reduction: Reduction of the triazoloquinazoline ring system may yield different derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Substitution: Various N-substituted analogs.
  • Reduction: Reduced forms of the triazoloquinazoline ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinone demonstrate efficacy against various bacterial strains. The presence of a thiol group in the structure is crucial for enhancing antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

This compound has been investigated for its anticancer properties. Similar compounds have been synthesized and tested against various cancer cell lines. For example:

  • MTT Assay : This assay is commonly used to evaluate cell viability and cytotoxicity. Compounds with quinazolinone structures have shown promising results against breast cancer cell lines (e.g., MDA-MB 231) .

The anticancer mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Antitubercular Activity

In vitro studies have also assessed the antitubercular activity of related compounds. For example, certain derivatives have shown inhibitory effects on Mycobacterium tuberculosis, targeting key enzymes like isocitrate lyase and pantothenate synthetase . This suggests a potential role for this compound in the development of new antitubercular agents.

Case Studies and Research Findings

StudyCompoundActivityFindings
Quinazolinone DerivativesAnticancerSignificant cytotoxicity against MDA-MB 231 cells
Thiourea AnaloguesAntimicrobialEffective against Mycobacterium smegmatis
Acetamide DerivativesAntitubercularInhibition of vital mycobacterial enzymes

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids) within cells.
  • Further research is needed to elucidate the precise pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural relatives include derivatives with variations in the triazoloquinazoline core, substituent positions, and acetamide-linked aromatic groups. Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents (R₁, R₂, R₃) Key Functional Groups Therapeutic Target Reference
Target Compound [1,2,4]triazolo[1,5-c]quinazoline R₁: 2-methyl; R₂: S-linked acetamide; R₃: 2-methoxyphenyl Sulfanyl bridge, methoxy group A₃AR (inferred)
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) [1,2,4]triazolo[1,5-c]quinazoline R₁: 9-chloro, 2-furanyl; R₂: benzeneacetamide Chlorine, furan, benzene ring A₃AR antagonist
MRE 3008F20 (pyrazolo-triazolo-pyrimidine derivative) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine R₁: 4-methoxyphenylcarbamoyl; R₂: 8-propyl Difluoro-boron complex, pyrimidine A₃AR radioligand
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyltriazoloquinazolin-5-yl)sulfanyl]acetamide [1,2,4]triazolo[1,5-c]quinazoline R₁: 8,9-dimethoxy, 2-phenyl; R₂: 3-chloro-4-methoxyphenyl Multiple methoxy groups, chlorine Undisclosed (structural analogue)
K280-0413 (2-({2-[2-(2-methyl-1H-benzodiazol-1-yl)ethyl]triazoloquinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide) [1,2,4]triazolo[1,5-c]quinazoline R₁: benzodiazolyl-ethyl; R₂: 2-methylphenyl Benzodiazolyl group, methylphenyl Screening compound

Pharmacological Profiles

  • Receptor Affinity and Selectivity: MRS1220 exhibits high potency as an A₃AR antagonist, preventing oligodendrocyte damage in ischemic models . Its 9-chloro and 2-furanyl groups enhance hydrophobic interactions with the receptor’s binding pocket. MRE 3008F20 demonstrates exceptional A₃AR selectivity (KD = 0.80 nM; >1,000-fold selectivity over A₁/A₂ subtypes) due to its pyrazolo-pyrimidine core and 4-methoxyphenylcarbamoyl group . Target Compound: While direct binding data are unavailable, its 2-methyl and 2-methoxyphenyl groups likely improve A₃AR affinity compared to non-substituted analogues. The sulfanyl bridge may stabilize interactions akin to MRS1220 .
  • Therapeutic Potential: MRS1220 shows neuroprotective efficacy in optic nerve ischemia, attributed to A₃AR blockade .

Structure-Activity Relationship (SAR) Insights

  • Triazoloquinazoline Core: Essential for AR antagonism; nitrogen-rich cores mimic adenosine’s purine structure .
  • Sulfanyl Acetamide Linker: Critical for tethering aromatic groups (e.g., 2-methoxyphenyl) to the core. Replacing sulfur with oxygen (e.g., ethers) could diminish activity . Methoxy Groups: Enhance lipophilicity and membrane permeability, as seen in 8,9-dimethoxy derivatives () .

Biological Activity

N-(2-methoxyphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H17N5O2SC_{19}H_{17}N_5O_2S with a molecular weight of 379.4 g/mol. The synthesis typically involves multiple steps that include the formation of triazole and quinazoline rings followed by coupling reactions to introduce the desired substituents. The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity .

Anticancer Properties

Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines . The presence of specific substituents can enhance the binding affinity to DNA and increase cytotoxicity.

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. It can bind to active sites or allosteric sites on enzymes or receptors, modulating their activity. This interaction may lead to inhibition or activation of various biochemical pathways contributing to its anti-inflammatory and anticancer effects .

Comparative Biological Activity

A comparison of various derivatives' biological activities reveals that certain structural modifications significantly impact their efficacy. For example:

CompoundCell LineIC50 (µM)
Compound 16HCT-1162.44
Compound 16HepG26.29
DoxorubicinTopo II Inhibitor8.23

This table illustrates the relative potency of this compound compared to established drugs like Doxorubicin .

Case Studies and Research Findings

Recent studies have explored the biological evaluation of synthesized compounds based on the triazoloquinazoline scaffold. For instance:

  • Study on Topoisomerase II Inhibition : Compounds derived from this scaffold were tested for their inhibitory effects against Topoisomerase II (Topo II). The results indicated that several derivatives exhibited promising activity with IC50 values ranging from 15.16 to 20.65 µM .
  • Antimicrobial Activity : Other studies have reported moderate anti-tubercular activity against Mycobacterium tuberculosis for related compounds .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reagents are involved?

The synthesis involves multi-step reactions starting with cyclocondensation of hydrazine derivatives and carbonyl compounds to form the triazoloquinazoline core. Key steps include:

  • Core formation : Reacting 2-hydrazinobenzoic acid with dimethyl-n-cyanoimidodithiocarbonate under reflux to generate the triazoloquinazoline scaffold .
  • Sulfanyl introduction : Thiolation using phosphorus pentasulfide or thiourea derivatives .
  • Acetamide coupling : Chloroacetyl chloride reacts with 2-methoxyaniline in triethylamine to form the acetamide side chain . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yields >95% purity .

Q. What spectroscopic techniques confirm the compound's structure and purity?

  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; triazole protons resonate at δ 8.2–8.5 ppm .
  • HRMS-ESI : Validates the molecular ion peak (e.g., [M+H]+ at m/z 408.1234) .
  • HPLC : C18 column with 70:30 MeOH:H₂O mobile phase confirms ≥95% purity .

Q. What biological targets are commonly investigated for triazoloquinazoline derivatives?

  • Adenosine A3 receptor (hA3R) antagonism : Assessed via ³H-NECA displacement assays (IC₅₀ range: 1–50 nM) .
  • Kinase inhibition : Screened against EGFR (IC₅₀ 2–10 μM) using luminescent kinase-Glo assays .
  • Anti-inflammatory activity : Reduces IL-6 production by 40–60% in LPS-stimulated microglia at 10 μM .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature : Increasing from 80°C to 100°C in DMF improves cyclization efficiency by 15–20% .
  • Solvent polarity : Acetonitrile reduces side-product formation by 30% compared to THF .
  • Microwave-assisted synthesis : Reduces reaction time 3-fold (150°C for 30 minutes vs. 4 hours conventionally) .
  • Real-time monitoring : TLC (hexane:EtOAc 3:1) ensures reaction completion before quenching .

Q. How to resolve discrepancies between in vitro and ex vivo biological activity data?

  • Metabolic stability : Incubate with liver microsomes (human/rat) for 1 hour to assess degradation .
  • Protein binding : Use equilibrium dialysis (4 hours) to quantify free fraction in plasma .
  • Target validation : Radioligand displacement assays (³H-MRS1220) confirm receptor engagement .
  • Ex vivo models : Test in oxygen-controlled rat optic nerve to mimic physiological conditions .

Q. What computational methods predict the compound's binding mode to hA3R?

  • Molecular docking (AutoDock Vina) : Triazole N3 forms π-stacking with His95; methoxyphenyl oxygen bonds to Ser94 .
  • MD simulations (AMBER) : RMSD <2 Å over 50 ns indicates stable binding .
  • MM-PBSA : Estimates binding energy (ΔG ~-9.5 kcal/mol) .
  • Pharmacophore mapping : Identifies essential features (aromatic core, hydrogen-bond acceptors) .

Q. How to conduct SAR studies to enhance A3R antagonistic potency?

  • Substituent variation : 2-Ethyl groups increase lipophilicity (logP 3.5 vs. 2.1 for methyl) .
  • Electron-withdrawing groups : Para-substitution on methoxyphenyl improves affinity 3–5 fold .
  • Bioisosteric replacement : Sulfanyl-to-carbonyl substitution maintains activity while improving solubility .
  • In vivo PK : Select derivatives with t½ >2 hours and bioavailability >20% .

Q. How to address complex splitting in ¹H NMR due to diastereotopic protons?

  • Advanced NMR : COSY/TOCSY identifies coupled spins; NOESY detects spatial proximity .
  • Variable temperature NMR : Reduces signal broadening (e.g., acetamide NH at 400K) .
  • DFT calculations : Predicts chemical shifts (δ ±0.2 ppm accuracy) for ambiguous peaks .

Methodological Notes

  • Data validation : Cross-referenced synthesis protocols (), biological assays (1, 7, 9), and computational models (9, 10).
  • Advanced vs. basic : Basic FAQs focus on foundational techniques; advanced FAQs address optimization, SAR, and data resolution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.